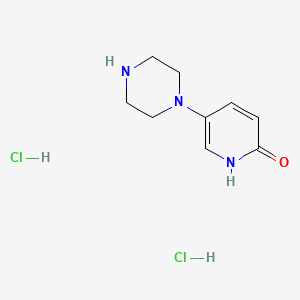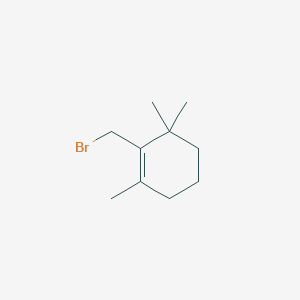
Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- is an organic compound that belongs to the class of cycloalkenes. It is characterized by a cyclohexene ring with a bromomethyl group and three methyl groups attached. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- can be synthesized through the bromination of 1,3,3-trimethylcyclohexene. The reaction typically involves the addition of bromine (Br2) to the double bond of the cyclohexene ring, resulting in the formation of the bromomethyl group. This process is carried out under controlled conditions to ensure the selective addition of bromine to the desired position on the ring.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- undergoes various chemical reactions, including:
Electrophilic Addition: The bromomethyl group can participate in electrophilic addition reactions, where the bromine atom acts as a leaving group.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Addition: Bromine (Br2) in an organic solvent like tetrachloromethane.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Electrophilic Addition: Formation of dibromocyclohexane derivatives.
Nucleophilic Substitution: Formation of alcohols, ethers, or other substituted cyclohexenes.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- involves its reactivity with various chemical species. The bromomethyl group can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize reaction intermediates and transition states.
Comparison with Similar Compounds
Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- can be compared with other similar compounds, such as:
Cyclohexene, 1-bromo-: Lacks the additional methyl groups, resulting in different reactivity and stability.
Cyclohexene, 2-chloromethyl-1,3,3-trimethyl-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Cyclohexene, 2-(hydroxymethyl)-1,3,3-trimethyl-: Contains a hydroxyl group instead of a bromomethyl group, affecting its reactivity and applications.
The uniqueness of cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- lies in its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(bromomethyl)-1,3,3-trimethylcyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-8-5-4-6-10(2,3)9(8)7-11/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAMBNBHXUKHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454684 |
Source


|
| Record name | Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59633-88-4 |
Source


|
| Record name | Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B8242650.png)
![(Z)-(ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanecarboximidate)](/img/structure/B8242657.png)
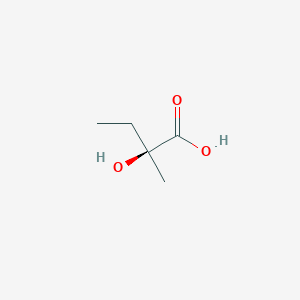
![[(2R)-2-methyloxetan-2-yl]methanamine](/img/structure/B8242670.png)
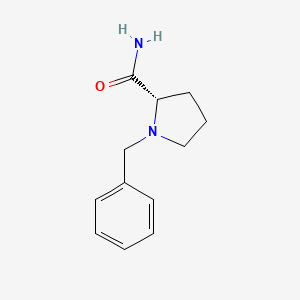

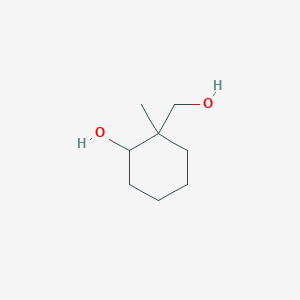
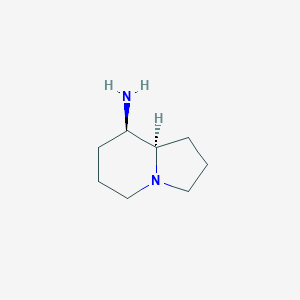
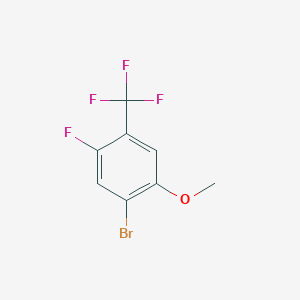
![2-[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8242739.png)
![2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride](/img/structure/B8242741.png)

![[(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride](/img/structure/B8242748.png)
